(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
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Overview
Description
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of a bromine atom at the 5-position of the indene ring and a methanamine group attached to the 1-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the methanamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The resulting 5-bromo-2,3-dihydro-1H-indene is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3-dihydro-1H-inden-1-yl)methanamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-2,3-dihydro-1H-indene-1-one, while reduction may produce 2,3-dihydro-1H-inden-1-yl)methanamine.
Scientific Research Applications
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- (5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- (5-iodo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
Uniqueness
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMNMILAFVDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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